4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
CAS No.: 1797988-97-6
Cat. No.: VC2726780
Molecular Formula: C16H10F4N4
Molecular Weight: 334.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1797988-97-6 |
|---|---|
| Molecular Formula | C16H10F4N4 |
| Molecular Weight | 334.27 g/mol |
| IUPAC Name | 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine |
| Standard InChI | InChI=1S/C16H10F4N4/c17-12-5-1-3-10(7-12)14-21-9-22-15(24-14)23-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,21,22,23,24) |
| Standard InChI Key | ZYOOKSLOKIESNW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F |
Introduction
Chemical Structure and Properties
Molecular Identity
4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is characterized by a 1,3,5-triazine core substituted with a 3-fluorophenyl group at position 4 and a [3-(trifluoromethyl)phenyl]amino group at position 2 . The compound was first recorded in chemical databases in July 2014, with its most recent modification date being February 22, 2025 . This molecule represents an important member of the substituted 4-Aryl-N-phenyl-1,3,5-triazin-2-amines family, compounds that have garnered significant interest in pharmaceutical research and development .
Physical and Chemical Properties
The physical and chemical properties of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine are instrumental in determining its biological activity, pharmacokinetic behavior, and potential therapeutic applications. The compound's key properties are summarized in Table 1.
Table 1: Physical and Chemical Properties of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C16H10F4N4 |
| Molecular Weight | 334.27 g/mol |
| XLogP3-AA | 4.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 3 |
The relatively high XLogP3-AA value of 4.5 indicates considerable lipophilicity, suggesting good membrane permeability but potentially limited water solubility . This property is particularly relevant for its pharmacokinetic profile and bioavailability. The presence of one hydrogen bond donor and eight hydrogen bond acceptors suggests the compound has significant potential for molecular recognition and target binding through hydrogen bonding interactions .
Structural Identifiers
For research purposes and database referencing, 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine is associated with several unique identifiers that enable precise chemical identification:
Table 2: Structural Identifiers for 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine
| Identifier Type | Value |
|---|---|
| PubChem CID | 75176354 |
| InChI | InChI=1S/C16H10F4N4/c17-12-5-1-3-10(7-12)14-21-9-22-15(24-14)23-13-6-2-4-11(8-13)16(18,19)20/h1-9H,(H,21,22,23,24) |
| InChIKey | ZYOOKSLOKIESNW-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)F)C2=NC(=NC=N2)NC3=CC=CC(=C3)C(F)(F)F |
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically follows established methodologies for preparing substituted 1,3,5-triazine derivatives. Based on synthetic approaches for related compounds, preparation generally involves a multi-step process starting with cyanuric chloride as the key precursor .
Purification Methods
Purification of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine likely employs standard techniques used for similar compounds:
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Column chromatography using appropriate solvent systems (e.g., hexane/ethyl acetate gradients)
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Recrystallization from suitable solvents
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Preparative HPLC for high-purity requirements
The yield of similar triazine derivatives typically ranges from moderate to good (42-82%), as observed with related compounds .
Biological Activity and Pharmacological Significance
Mechanism of Action in Cellular Pathways
4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine belongs to a compound class that has demonstrated potential activity as cyclin-dependent kinase (CDK) inhibitors . CDKs are key regulatory proteins that control the cell division cycle and gene transcription:
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Cell cycle CDKs (CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclinE, CDK4/cyclinD, and CDK6/cyclinD) are activated sequentially to drive cells through the division cycle
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Transcriptional CDKs (CDK9/cyclin T and CDK7/cyclin H) regulate RNA polymerase II activity through phosphorylation of its carboxy-terminal domain
The structural features of this compound may enable it to interact with the ATP-binding pocket of CDKs, potentially inhibiting their activity and disrupting cell cycle progression or transcriptional regulation.
Structure-Activity Relationships
The specific structural elements of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine contribute to its biological activity profile:
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The triazine core provides a rigid scaffold that positions substituents optimally for target interaction
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The 3-fluorophenyl group may enhance binding affinity through π-π interactions with aromatic residues in target proteins
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The trifluoromethyl group increases lipophilicity and metabolic stability, potentially improving pharmacokinetic properties
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The secondary amine linkage serves as a hydrogen bond donor, facilitating specific interactions with target proteins
These structure-activity relationships are consistent with observations from related triazine derivatives that have shown promising biological activities .
Analytical Characterization Methods
Spectroscopic Techniques
Comprehensive characterization of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine typically involves multiple spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR provides information about the aromatic protons of the fluorophenyl and trifluoromethylphenyl groups
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¹³C NMR confirms the carbon framework, including the characteristic signals of the triazine core
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¹⁹F NMR offers specific insights into the fluorine environments, distinguishing between the fluorine in the fluorophenyl group and those in the trifluoromethyl group
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Mass Spectrometry:
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Electrospray Ionization Mass Spectrometry (ESI-MS) would be expected to show a molecular ion peak at m/z 335.1 [M+H]⁺, consistent with the molecular formula C16H10F4N4
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Characteristic fragmentation patterns would provide structural confirmation
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Infrared Spectroscopy:
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Expected to show characteristic absorptions for N-H stretching, C=N stretching in the triazine ring, and C-F stretching frequencies
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Chromatographic Analysis
For purity assessment and quality control, chromatographic methods are essential:
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High-Performance Liquid Chromatography (HPLC) with UV detection
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Thin-Layer Chromatography (TLC) for reaction monitoring
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LC-MS for combined chromatographic separation and mass identification
X-ray Crystallography
X-ray crystallography would provide definitive three-dimensional structural information, including bond angles, bond lengths, and molecular packing in the crystalline state. This technique is particularly valuable for confirming the precise spatial arrangement of the fluorophenyl and trifluoromethylphenyl substituents relative to the triazine core.
Comparative Analysis with Related Compounds
Structural Variations and Their Impact
4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine can be compared with structurally related triazine derivatives to understand how specific modifications influence physicochemical and biological properties:
Table 3: Comparison with Related Triazine Derivatives
Physicochemical Property Relationships
The specific structural features of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine directly influence its physicochemical properties:
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The XLogP3-AA value of 4.5 is consistent with the presence of fluorine atoms and aromatic rings, contributing to the compound's lipophilicity
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The single hydrogen bond donor (the secondary amine) and multiple hydrogen bond acceptors (triazine nitrogens) create a specific pharmacophore pattern
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The moderate number of rotatable bonds (3) suggests a balance between conformational flexibility and rigidity, which may be advantageous for target binding
Current Research Directions and Future Perspectives
Recent Advances in Triazine Chemistry
Current research involving triazine derivatives similar to 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine focuses on several areas:
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Development of more efficient and environmentally friendly synthetic routes
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Exploration of novel biological targets beyond traditional applications
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Detailed structure-activity relationship studies to optimize therapeutic efficacy
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Investigation of photoactive and electroactive properties for material science applications
Challenges in Development and Application
Several challenges remain in the full characterization and utilization of 4-(3-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazin-2-amine:
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Limited water solubility due to high lipophilicity (XLogP3-AA of 4.5) , potentially affecting bioavailability
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Optimization of synthetic routes to improve yields and reduce environmental impact
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Comprehensive evaluation of potential off-target effects
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Development of appropriate formulation strategies to overcome physicochemical limitations
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